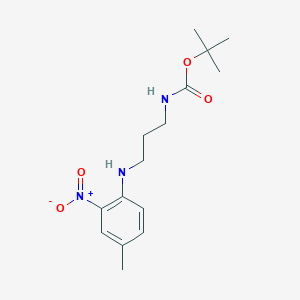

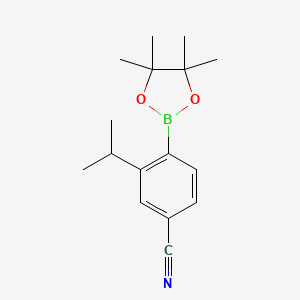

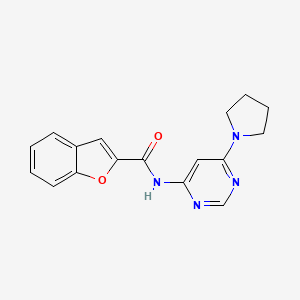

7-(3-苯基-1,2,4-恶二唑-5-基)-3-(3-苯基丙基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, also known as PD153035, is a small molecule inhibitor of epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays an essential role in the regulation of cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

科学研究应用

合成和表征

研究人员合成了各种含有1,2,4-恶二唑部分的化合物,该部分在结构上与7-(3-苯基-1,2,4-恶二唑-5-基)-3-(3-苯基丙基)喹唑啉-2,4(1H,3H)-二酮相关,显示出显著的抗肿瘤活性。例如,合成了新型的具有生物活性的1,2,4-恶二唑天然产物类似物,带有N-苯基马来酰亚胺和N-苯基琥珀酰亚胺部分,并对其对11个细胞系的抗肿瘤活性进行了表征,结果显示化合物7是最有效的,平均IC50值约为9.4 µM(Maftei et al., 2013)。

抗菌和抗真菌应用

已经合成了具有喹唑啉和1,2,4-恶二唑骨架的化合物,并筛选了它们的抗菌和抗真菌特性。一项关于3-[5-(4-取代)苯基-1,3,4-恶二唑-2-基]-2-苯乙烯基喹唑啉-4(3H)-酮的研究表明,这些化合物表现出增强的生物活性,显示出比抗真菌活性更好的抗菌活性(Gupta et al., 2008)。

除草活性

对含三酮的喹唑啉-2,4-二酮衍生物的探索为除草剂的发现开辟了新的途径。这些化合物对阔叶杂草和单子叶杂草表现出有希望的除草活性,表明它们在农业环境中具有除草潜力(Wang et al., 2014)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3-phenylpropyl)-5-amino-1,2,4-oxadiazole, which is synthesized via a one-pot reaction. The two intermediates are then coupled together using a coupling agent to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "phenylacetic acid", "hydrazine hydrate", "3-phenylpropylamine", "sodium ethoxide", "acetic anhydride", "sodium nitrite", "sodium azide", "sodium hydride", "3-bromopropylbenzene", "sodium methoxide", "2-chloro-4,6-dimethoxy-1,3,5-triazine" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzaldehyde from benzene via nitration and subsequent oxidation", "Step 2: Synthesis of ethyl 2-nitrobenzoate from 2-nitrobenzaldehyde and ethyl acetoacetate via a Knoevenagel condensation reaction", "Step 3: Synthesis of 2-amino-3-phenylpropionic acid from phenylacetic acid and hydrazine hydrate via a Wolff-Kishner reduction reaction", "Step 4: Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione from ethyl 2-nitrobenzoate and 2-amino-3-phenylpropionic acid via a multi-step reaction sequence involving reduction, cyclization, and acid-catalyzed dehydration reactions", "Step 5: Synthesis of 3-(3-phenylpropyl)-5-amino-1,2,4-oxadiazole from 3-phenylpropylamine, sodium ethoxide, acetic anhydride, and sodium nitrite via a one-pot reaction involving diazotization, nucleophilic substitution, and cyclization reactions", "Step 6: Synthesis of the final product '7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione' from 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione and 3-(3-phenylpropyl)-5-amino-1,2,4-oxadiazole via a coupling reaction using sodium azide, sodium hydride, and 2-chloro-4,6-dimethoxy-1,3,5-triazine as the coupling agent" ] } | |

CAS 编号 |

1207027-57-3 |

产品名称 |

7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione |

分子式 |

C25H20N4O3 |

分子量 |

424.46 |

IUPAC 名称 |

7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O3/c30-24-20-14-13-19(23-27-22(28-32-23)18-11-5-2-6-12-18)16-21(20)26-25(31)29(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,26,31) |

InChI 键 |

KMQVBWFHTSGHNK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2894879.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2894880.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2894888.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2894895.png)